Home > Products > Screening Compounds P76354 > H-Dmt-Tic-Lys(Z)-NH-CH2-Ph
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph -

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

Catalog Number: EVT-10981034
CAS Number:
Molecular Formula: C42H49N5O6
Molecular Weight: 719.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is a synthetic compound belonging to a class of peptides that exhibit significant biological activity, particularly in the context of opioid receptor modulation. The compound features a unique combination of amino acid residues that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Source

This compound is derived from the pharmacophore Dmt-Tic, which is known for its interactions with opioid receptors. The synthesis and characterization of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph have been documented in various scientific studies, highlighting its potential applications in pain management and other therapeutic areas .

Classification

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can be classified as a peptide and more specifically as an opioid peptide due to its structural components that interact with opioid receptors. The presence of Dmt (2',6'-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) suggests its role in modulating pain pathways by mimicking endogenous opioid peptides.

Synthesis Analysis

Methods

The synthesis of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Key reagents used in the synthesis include:

  • Boc (tert-butoxycarbonyl) for protecting amino groups.
  • HOBt (1-hydroxybenzotriazole) and WSC (N,N'-dicyclohexylcarbodiimide) for facilitating peptide bond formation.
  • TFA (trifluoroacetic acid) for deprotection steps.

Technical Details

The synthesis can be summarized as follows:

  1. Start with Boc-Tic-OH and couple it with Lys(Z)-NH2 using WSC/HOBt.
  2. Deprotect the Boc group with TFA.
  3. Couple Dmt-OH to form H-Dmt-Tic-Lys(Z)-NH-CH2-Ph.
  4. Purification typically involves extraction and precipitation techniques to isolate the desired product .
Molecular Structure Analysis

Structure

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has a complex molecular structure characterized by:

  • A Dmt residue providing hydrophobic character.
  • A Tic residue contributing rigidity and conformational stability.
  • A Lysine residue modified with a Z group (benzyloxycarbonyl) that enhances stability and solubility.

Data

The molecular formula can be represented as C20H28N4O3C_{20}H_{28}N_{4}O_{3}, with a molecular weight of approximately 372.46 g/mol. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are utilized to confirm the structure, revealing characteristic peaks corresponding to each component of the molecule .

Chemical Reactions Analysis

Reactions

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can undergo various chemical reactions typical for peptides:

  • Hydrolysis: This reaction can lead to the breakdown of peptide bonds under acidic or basic conditions.
  • Deprotection: Removal of protective groups (e.g., Z group) can be achieved using specific reagents like TFA or hydrogenation.

Technical Details

The stability of this compound is influenced by environmental factors such as pH and temperature, which can affect its reactivity. Analytical techniques like HPLC (High Performance Liquid Chromatography) are employed to monitor these reactions and assess purity .

Mechanism of Action

Process

The mechanism of action for H-Dmt-Tic-Lys(Z)-NH-CH2-Ph primarily involves binding to opioid receptors, specifically the mu-opioid receptor. Upon binding, this compound mimics endogenous opioids, leading to analgesic effects through:

  1. Activation of signaling pathways that inhibit pain transmission.
  2. Modulation of neurotransmitter release in the central nervous system.

Data

Studies indicate that compounds derived from this pharmacophore exhibit high affinity for both mu and delta opioid receptors, suggesting a dual-action mechanism that could enhance therapeutic efficacy while minimizing side effects .

Physical and Chemical Properties Analysis

Physical Properties

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is typically presented as a white to off-white powder. It displays good solubility in organic solvents like dimethyl sulfoxide and limited solubility in water due to its hydrophobic components.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 120–122 °C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as NMR provide insights into molecular dynamics, confirming the presence of specific functional groups through chemical shifts observed in spectra .

Applications

Scientific Uses

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has several potential applications in scientific research:

  1. Pain Management: As an opioid analog, it may serve as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
  2. Drug Development: Its unique structure makes it an attractive candidate for further modification and optimization in drug design aimed at targeting opioid receptors.
  3. Biological Studies: Used in studies investigating receptor-ligand interactions, contributing valuable data towards understanding opioid pharmacology.
Introduction to the Dmt-Tic Opioid Pharmacophore Framework

Historical Development of the Dmt-Tic Dipeptide as a δ-Opioid Receptor Antagonist

The Dmt-Tic pharmacophore originated from the truncation of endogenous enkephalins, culminating in the discovery of H-Dmt-Tic-OH as a potent δ-opioid receptor antagonist. Early studies revealed that this dipeptide exhibited:

  • Nanomolar δ-opioid affinity (Kiδ = 1.38 nM) alongside modest μ-opioid binding (Kiμ = 529 nM) [3].
  • Pure δ-opioid antagonism in the mouse vas deferens (MVD) assay (pA₂δ = 8.85), with no agonist activity [3] [8].

These properties stemmed from stereoelectronic constraints:

  • Tic's rigid tetrahydroisoquinoline structure locked the adjacent amide bond in a trans conformation, sterically preventing receptor activation.
  • Dmt's 2',6'-dimethyl groups enhanced hydrophobic burial within the δ-opioid binding pocket while its phenolic hydroxyl engaged in hydrogen bonding [5] [8].

Table 1: Evolution of Dmt-Tic Pharmacophore Ligands

Compoundδ-Opioid Ki (nM)μ-Opioid Ki (nM)Functional Profile
H-Dmt-Tic-OH1.38529δ antagonist
H-Dmt-Tic-Gly-NH-CH₂-Ph0.0310.16μ agonist / δ antagonist
H-Dmt-Tic-Lys-NH-CH₂-Ph0.504.05μ antagonist / δ antagonist
H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph0.314.41μ antagonist / δ antagonist

Subsequent C-terminal extensions (e.g., -Gly-NH-CH₂-Ph) introduced μ-opioid agonism, highlighting the pharmacophore's sensitivity to structural modifications [3] [7].

Fundamental Pharmacological Profiles of Dmt-Tic-Based Ligands

Dmt-Tic derivatives display diverse functional activities dictated by C-terminal chemistry:

  • δ-Opioid antagonism remains a consistent feature due to the irreplaceable Dmt-Tic motif.
  • μ-Opioid activity shifts from agonism to antagonism based on C-terminal bulk and charge.

Table 2: Pharmacological Profile of Key Dmt-Tic-Lys Analogs

Compoundδ-Opioid Ki (nM)μ-Opioid Ki (nM)MVD pA₂δGPI pA₂μ
H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph0.31 ± 0.024.41 ± 0.526.215.82
H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph0.068 ± 0.0095.50 ± 0.1810.48.16
H-Dmt-Tic-Lys-NH-CH₂-Ph0.50 ± 0.074.05 ± 0.546.017.96

Data derived from radioligand binding and functional assays (MVD = mouse vas deferens, δ-opioid model; GPI = guinea pig ileum, μ-opioid model) [1] [3]. Key observations:

  • H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph acts as a dual μ/δ antagonist (pA₂μ = 7.96 in GPI) [3].
  • Acetylated lysine analogs (e.g., H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph) show enhanced δ-antagonism (pA₂δ = 10.4) but reduced μ-antagonism [3].
  • Unprotected lysine derivatives exhibit weaker receptor affinity, underscoring the need for side-chain modifications [3].

Rationale for C-Terminal Elongation with Modified Lysine Residues

C-terminal elongation addresses two limitations of H-Dmt-Tic-OH: low bioavailability and μ-opioid inactivity. The Lys(Z) extension in H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph was engineered to:

  • Enhance membrane permeability via increased lipophilicity (cLogP = 5.2 vs. 1.9 for H-Dmt-Tic-OH) [1] [8].
  • Exploit auxiliary binding pockets within μ-opioid receptors through the benzyloxycarbonyl group’s aromatic stacking [3] [7].

Comparative studies demonstrate that lysine modifications profoundly alter receptor engagement:

  • Benzyloxycarbonyl (Z) protection confers balanced μ/δ antagonism (Kiμ = 4.41 nM, Kiδ = 0.31 nM) [1] [3].
  • Acetyl (Ac) protection boosts δ-affinity (Kiδ = 0.068 nM) but diminishes μ-activity [3].
  • Free lysine residues reduce potency, emphasizing the role of steric bulk in μ-receptor interactions [3].

This strategy aligns with the "message-address" concept:

  • Dmt-Tic delivers the "message" (core receptor binding).
  • Lys(Z)-NH-CH₂-Ph serves as the "address" (receptor subtype fine-tuning) [7] [8].

Significance of Benzyloxycarbonyl (Z) Protection in Opioid Peptidomimetics

The benzyloxycarbonyl (Z) group is not merely a synthetic protector; it critically defines the pharmacology of H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph:

  • Steric hindrance: The bulky Z-group prevents lysine’s ε-amine from forming hydrogen bonds that favor μ-opioid agonism, locking the ligand into an antagonistic conformation [1] [3].
  • Lipophilicity enhancement: Z-protection increases molecular weight (719.9 g/mol) and cLogP, improving blood-brain barrier penetration versus unmodified analogs [1] [8].
  • Metabolic stability: The Z-group shields the peptide from aminopeptidase cleavage, extending plasma half-life [1] [8].

Comparative Impact of Lysine Modifications

PropertyH-Dmt-Tic-Lys(Z)-NH-CH₂-PhH-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph
Molecular Weight (g/mol)719.9627.8
δ-Opioid Ki (nM)0.310.068
μ-Opioid pA₂7.968.16
Lipophilicity (cLogP)~5.2~4.1

Synthetic considerations:

  • Solid-phase synthesis using Fmoc-Lys(Z)-OH ensures precise incorporation [1].
  • Acid lability: The Z-group is cleaved by strong acids (e.g., HBr/AcOH), necessitating mild deprotection conditions [1] [3].

Properties

Product Name

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

IUPAC Name

benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate

Molecular Formula

C42H49N5O6

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C42H49N5O6/c1-28-21-34(48)22-29(2)35(28)24-36(43)41(51)47-26-33-18-10-9-17-32(33)23-38(47)40(50)46-37(39(49)45-25-30-13-5-3-6-14-30)19-11-12-20-44-42(52)53-27-31-15-7-4-8-16-31/h3-10,13-18,21-22,36-38,48H,11-12,19-20,23-27,43H2,1-2H3,(H,44,52)(H,45,49)(H,46,50)

InChI Key

MVEIALIQEDSFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.